1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine
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Overview
Description
1-(1-Adamantyl)-4-methyl-3,6-dihydro-2H-pyridine is a compound that features a unique adamantane structure fused with a pyridine ring. Adamantane derivatives are known for their stability and rigidity, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology . The incorporation of the adamantane moiety into the pyridine ring enhances the compound’s chemical and physical properties, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and pyridine derivatives.
Reaction Conditions: One common method involves the alkylation of adamantane with a suitable pyridine derivative under acidic conditions.
Industrial Production: Industrial production methods often focus on optimizing yield and purity.
Chemical Reactions Analysis
1-(1-Adamantyl)-4-methyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1-Adamantyl)-4-methyl-3,6-dihydro-2H-pyridine can be compared with other adamantane derivatives such as:
Memantine: Another adamantane derivative, memantine is used in the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, rimantadine is used as an antiviral agent.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other adamantane derivatives.
Properties
Molecular Formula |
C16H25N |
---|---|
Molecular Weight |
231.38 g/mol |
IUPAC Name |
1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C16H25N/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16/h2,13-15H,3-11H2,1H3 |
InChI Key |
NIJQGPSAFZQYFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(CC1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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